molecular formula C10H14O2 B1235367 (1S)-bornane-2,5-dione

(1S)-bornane-2,5-dione

Cat. No.: B1235367
M. Wt: 166.22 g/mol
InChI Key: UDIUFGIXIGLRSM-LHLIQPBNSA-N
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Description

(1S)-Bornane-2,5-dione, also known as (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione, is a high-purity, bicyclic monoterpenoid of significant interest in biochemical research . This compound serves as a specific substrate for the enzyme 2,5-diketocamphane 1,2-monooxygenase (EC 1.14.14.108), a flavoprotein involved in the bacterial catabolic pathway of camphor . Researchers utilize this compound to study the mechanism of this Baeyer-Villiger monooxygenase, which catalyzes the lactonization of the dione in a reaction requiring oxygen, NADH, and Fe²⁺ . With a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol, it is classified as a lipid-like prenol lipid . Predicted ADMET properties suggest high human intestinal absorption and blood-brain barrier penetration, making it a relevant compound for metabolic and toxicological studies . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6H,4-5H2,1-3H3/t6-,10-/m1/s1

InChI Key

UDIUFGIXIGLRSM-LHLIQPBNSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@H](C1(C)C)CC2=O

Canonical SMILES

CC1(C2CC(=O)C1(CC2=O)C)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 1s Bornane 2,5 Dione

Electrophilic and Nucleophilic Reactions at Carbonyl Centers

The two carbonyl groups in (1S)-bornane-2,5-dione are the primary sites for both electrophilic and nucleophilic attack. The reactivity of these centers is influenced by steric hindrance imposed by the bicyclic [2.2.1]heptane system and the electronic effects of the alkyl framework.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbons in this compound are electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. ebi.ac.ukacademie-sciences.fr This process changes the hybridization of the carbonyl carbon from sp² to sp³. ebi.ac.uk Depending on the nature of the nucleophile, this addition can be either reversible or irreversible. ebi.ac.uk

Strongly basic nucleophiles, such as those found in Grignard reagents or organolithium compounds, typically undergo irreversible addition. ebi.ac.uk The high reactivity of reagents like allylmagnesium bromide allows them to add to even sterically hindered ketones. nih.gov Weaker, more stable nucleophiles, such as cyanide or alcohols, tend to participate in reversible addition reactions. ebi.ac.uk

Condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, are fundamental carbon-carbon bond-forming reactions that proceed via nucleophilic addition. wikipedia.orgmagritek.com The Knoevenagel condensation involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org The reaction first forms a β-hydroxy carbonyl compound via nucleophilic addition, which then typically undergoes dehydration to yield an α,β-unsaturated product. magritek.com While specific examples involving this compound are not extensively documented in the reviewed literature, its carbonyl groups are expected to undergo such reactions under appropriate conditions, provided a suitable active methylene compound and catalyst are employed.

Another relevant transformation for dicarbonyl compounds is the Bucherer-Bergs reaction, which synthesizes hydantoins from carbonyl compounds, cyanide, and ammonium (B1175870) carbonate. mdpi.com This reaction has been shown to induce a novel regio- and diastereospecific ring cleavage in the related bornane-2,3-dione, yielding functionalized cyclopentane (B165970) carboxylic acid derivatives. researchgate.netacs.org This highlights the potential for nucleophilic additions to trigger significant structural changes in the bornane framework.

Enolization and α-Functionalization Pathways

The presence of α-hydrogens adjacent to the carbonyl groups allows this compound to form enolates under basic conditions. The formation of an enol or enolate is a critical step for a variety of α-functionalization reactions, including alkylations and halogenations.

In bicyclic systems like bornane, the stereoselectivity of enolization and subsequent reactions is a key consideration. Base-catalyzed protium-deuterium exchange studies on related bicyclo[2.2.1]heptanones have shown that exo-protons exchange significantly faster than endo-protons. However, the presence of a second carbonyl group can influence this reactivity.

Once the enolate is formed, it can act as a nucleophile to attack various electrophiles. A prominent example of α-functionalization is halogenation. An efficient method for the oxidative α-halogenation of 1,3-dicarbonyl compounds utilizes a system of titanium halides (TiX₄, where X = Cl, Br) with an oxidant like hydrogen peroxide. organic-chemistry.org This process generates halonium ions in situ for the electrophilic halogenation of the enol or enolate intermediate. organic-chemistry.org While this method is general for 1,3-dicarbonyls, its application to 1,4-diones like this compound would depend on the specific reactivity of the enolate intermediates. The bromination of camphor (B46023), a related bornane derivative, often proceeds via an enol or enolate to introduce a bromine atom at the α-position. researchgate.netsci-hub.se

Oxidation and Reduction Processes

The carbonyl functionalities and the hydrocarbon skeleton of this compound are susceptible to various oxidation and reduction reactions, which can proceed with high levels of regio- and stereoselectivity.

Baeyer-Villiger Oxidation Mechanisms and Regioselectivity

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters or lactones using peroxyacids or peroxides as oxidants. wikipedia.orgsigmaaldrich.com The reaction generally proceeds through the formation of a key tetrahedral intermediate, known as the Criegee intermediate, after the nucleophilic attack of the peroxyacid on the protonated carbonyl group. wikipedia.orgnih.govnrochemistry.com The rate-determining step is the subsequent rearrangement, where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. wikipedia.org

The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This preference is attributed to the ability of the migrating group to stabilize the partial positive charge that develops during the migratory step. youtube.com

In the case of this compound, chemical oxidation with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to follow these rules. The C1 bridgehead is a quaternary carbon, while the carbons at the 3 and 6 positions are secondary, and the C-methyl groups are primary. The C2 carbonyl is flanked by the C1 bridgehead (quaternary center but part of the strained ring) and the C3 methylene (secondary). The C5 carbonyl is flanked by the C4 bridgehead and the C6 methylene (secondary). The migration of the more substituted carbon (the bridgehead C1 or C4) would be anticipated.

In contrast to chemical methods, enzymatic Baeyer-Villiger oxidations can exhibit exquisite regioselectivity and stereoselectivity. nih.gov A Baeyer-Villiger monooxygenase (BVMO) isolated from Pseudomonas putida, known as 3,6-diketocamphane 1,2-monooxygenase (3,6-DKCMO), specifically catalyzes the oxidation of this compound. expasy.org This enzyme is involved in the metabolic pathway for (-)-camphor (B167293). expasy.org The reaction utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is first reduced by NADH and then reacts with molecular oxygen to form a reactive flavin-peroxide intermediate that acts as the oxidant. wikipedia.org The enzyme directs the insertion of an oxygen atom adjacent to the C2-carbonyl group, leading to the formation of a single product, (+)-5-oxo-1,2-campholide ((1S,4S)-5-oxo-1,2-campholide). expasy.org This high regioselectivity is dictated by the specific binding of the substrate in the enzyme's active site.

Reaction Reagent/Catalyst Product Selectivity
Enzymatic Baeyer-Villiger Oxidation3,6-Diketocamphane 1,2-monooxygenase (3,6-DKCMO), FMNH₂, O₂(+)-5-Oxo-1,2-campholideHigh regioselectivity (oxygen insertion between C1 and C2)
Chemical Baeyer-Villiger OxidationPeroxyacids (e.g., m-CPBA)Mixture of lactonesGoverned by general migratory aptitude rules

Stereoselective Reductions to Hydroxy-Ketones and Diols

The reduction of the carbonyl groups in this compound can yield hydroxy-ketones and, upon further reduction, diols. The stereochemical outcome of these reductions is of significant interest, as new chiral centers can be created. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of ketones to secondary alcohols. masterorganicchemistry.com

The stereoselectivity of hydride attack on the carbonyls of the rigid bornane framework is primarily dictated by steric hindrance. Generally, the hydride reagent attacks from the less hindered exo face, leading to the formation of an endo-alcohol. However, the presence of substituents can alter this preference.

For more controlled reductions, specific reagents and conditions can be employed. The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in an alcohol solvent, is known to enhance the rate of reduction and can alter the stereoselectivity compared to NaBH₄ alone. researchgate.netnih.gov This method is particularly effective for the 1,2-reduction of α,β-unsaturated ketones but has also been shown to influence the axial/equatorial alcohol ratios in the reduction of saturated steroidal ketones. researchgate.netnih.gov

The complete reduction of this compound to the corresponding diol, bornane-2,5-diol, can be achieved using stronger reducing agents or catalytic hydrogenation. For instance, after the biocatalytic oxidation of camphor to bornane-2,5-dione, the diketone has been converted to the corresponding diamine or diol using catalysts such as Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C) under a hydrogen atmosphere. msu.ru The stereochemistry of the resulting diols would depend on the catalyst and reaction conditions.

Starting Material Reagent/Catalyst Product Type Notes
This compoundSodium Borohydride (NaBH₄)Hydroxy-ketone / DiolAttack typically from the less hindered exo face.
This compoundNaBH₄ / CeCl₃ (Luche Reduction)Hydroxy-ketone / DiolCan alter stereoselectivity compared to NaBH₄ alone.
This compoundH₂ / Pd/C or Ru/CDiolCatalytic hydrogenation for complete reduction.

Skeletal Rearrangements and Ring-Opening Reactions

The strained bicyclic skeleton of this compound can undergo rearrangements or ring-opening reactions under certain conditions, often triggered by the initial reactivity at one of the carbonyl groups. These transformations can lead to the formation of entirely different ring systems.

One notable example of a reaction that can lead to ring cleavage in a related system is the Bucherer-Bergs reaction. When applied to bornane-2,3-dione (camphorquinone), this reaction results in a regio- and diastereospecific cleavage of the cyclopentane ring, providing a direct route to enantiopure cyclopentane carboxylic acid derivatives. researchgate.netacs.org This suggests that the bornane skeleton, despite its general stability, is susceptible to fragmentation under conditions that generate strained intermediates.

Furthermore, the product of the enzymatic Baeyer-Villiger oxidation of this compound, (+)-5-oxo-1,2-campholide, is reported to be unstable and spontaneously converts to [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate. expasy.orgexpasy.org This transformation involves the opening of the newly formed lactone ring, followed by a rearrangement of the bornane skeleton itself, ultimately yielding a substituted cyclopentenylacetate. This demonstrates how a reaction targeting a carbonyl group can initiate a cascade leading to significant skeletal reorganization.

While deep-seated skeletal rearrangements are well-documented for camphor and its derivatives, often under strongly acidic or specific catalytic conditions, direct evidence for such rearrangements starting from this compound is less common. However, the inherent ring strain of the bicyclo[2.2.1]heptane system makes it a plausible substrate for such transformations, potentially leading to the formation of novel polycyclic or monocyclic structures. For example, sigmatropic rearrangements have been considered as a possible pathway for skeletal changes in related ketol-containing bicyclic systems. tum.de

Diastereospecific Ring Cleavage Reactions (e.g., Bucherer-Bergs reaction)

The strained bornane framework of this compound is susceptible to ring cleavage under specific reaction conditions. A notable example is its reaction under Bucherer-Bergs conditions, which typically involves the treatment of carbonyl compounds with ammonium carbonate and potassium cyanide to form hydantoins. wikipedia.orgorganic-chemistry.org In the case of camphorquinone (B77051), this reaction proceeds with a novel regio- and diastereospecific cleavage of the C2-C3 carbon-carbon bond. researchgate.netosi.lvacs.org

This transformation provides a direct synthetic route to enantiopure derivatives of cyclopentane carboxylic acid and functionalized hydantoins, starting from the readily available camphor. researchgate.netacs.org The reaction involves the initial formation of a hydantoin, followed by the cleavage of the bond between the two carbonyl groups. osi.lv This method has been applied to camphorquinones bearing functional groups at the bridgehead position, consistently yielding functionalized hydantoins with a cyclopentane moiety in high yields. osi.lv

The general mechanism of the Bucherer-Bergs reaction involves the condensation of the carbonyl group with ammonia (B1221849) to form an imine, which is then attacked by cyanide to form an aminonitrile. wikipedia.org This intermediate cyclizes with carbon dioxide (from the decomposition of ammonium carbonate) to yield a hydantoin. wikipedia.org The specific regioselectivity observed with camphorquinone highlights the influence of the strained bicyclic system on the reaction pathway.

Acid- and Base-Catalyzed Isomerizations and Rearrangements

While skeletal rearrangements of camphor are well-documented, those involving its diketone derivative, camphorquinone, are less common but significant. researchgate.netnih.govsemanticscholar.orgnih.gov Deep-seated skeletal rearrangements have been observed, particularly when derivatives of camphorquinone are treated with iodine or bromine. researchgate.netnih.gov For instance, a diol derived from the allylation of camphorquinone undergoes a significant rearrangement mediated by these halogens, resulting in the formation of a complex tricyclic perhydrobenzofuran ring system. This rearrangement is driven by the relief of strain within the norbornane (B1196662) skeleton and proceeds through non-classical carbocation intermediates, leading to stereoselective ring expansion with yields between 62-78%. researchgate.netnih.govsemanticscholar.orgnih.govrsc.org

The plausible mechanism for this iodine-mediated rearrangement involves the electrophilic addition of iodine to the allyl group's double bond, forming a cyclic iodonium (B1229267) ion. semanticscholar.orgnih.gov This is followed by a stereospecific ring opening by the proximate C3-hydroxyl group, leading to a spirocyclic oxetane (B1205548) intermediate, which then undergoes further rearrangement of the camphor skeleton. semanticscholar.orgnih.gov

Acid-catalyzed isomerizations are also known for related bicyclic systems. For example, substituted oxanorbornadienes can undergo acid-catalyzed isomerization to form highly substituted phenols and 2,4-cyclohexadienones. researchgate.net While direct acid-catalyzed isomerization of this compound itself is not extensively detailed in the provided literature, the reactivity of analogous systems suggests its potential to undergo such transformations. rsc.orgsmu.edu

Pericyclic and Cycloaddition Reactions Involving the Diketone Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving a reorganization of σ and π bonds without the formation of intermediates. ox.ac.ukunina.it The diketone moiety of this compound can participate in such reactions, notably cycloadditions.

A [2+2] cycloaddition reaction has been reported between camphorquinone and active phosphacumulenes. ekb.eg This reaction occurs between one of the carbonyl groups (specifically the less sterically hindered one at C3) and the ylidic C=P bond of the phosphacumulene. ekb.eg The reaction proceeds via an oxaphosphetane intermediate, which then eliminates triphenylphosphine (B44618) oxide to form an unstable ketene (B1206846). This ketene subsequently undergoes another [2+2] cycloaddition with a second molecule of the ylide to furnish the final product. ekb.eg

Furthermore, derivatives of camphorquinone can be utilized in 1,3-dipolar cycloadditions. Following the iodine-mediated rearrangement mentioned in section 3.3.2, the resulting tricyclic product contains an iodo group that can be converted to an azide (B81097). researchgate.netsemanticscholar.orgrsc.org This azide derivative readily participates in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with various acetylenes to produce terpene-triazole conjugates. researchgate.netnih.govsemanticscholar.orgnih.govrsc.org

Kinetic and Thermodynamic Studies of this compound Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. Its strained structure and the presence of two interacting carbonyl groups are key determinants of its behavior.

Thermodynamic studies on camphor derivatives, including camphorquinone, in ethanol (B145695) solution have been conducted to investigate intermolecular interactions. rsc.org The mixing of enantiomers is an exothermic process, indicating a stabilization of heterochiral contacts compared to homochiral ones. rsc.org However, camphorquinone itself is noted to likely have a different interaction mechanism with the solvent due to its two carbonyl groups. rsc.org The thermodynamic stability of camphorquinone-based systems is also a crucial factor in applications such as photocurable materials, where its stability can be influenced by photoisomerization of other components in the mixture. researchgate.net Thermodynamic compatibility is a key consideration in the formulation of dental restorative materials containing camphorquinone. acs.orgsigmaaldrich.com

Protium-Deuterium Exchange Kinetics and Stereochemistry

Kinetic studies of protium-deuterium (H/D) exchange are powerful tools for probing reaction mechanisms, particularly the formation and stereochemistry of enolate intermediates. nih.govnih.govchemrxiv.org In bicyclo[2.2.1]heptanones, base-catalyzed H/D exchange exhibits significant stereoselectivity. mcmaster.ca

For bicyclic ketones related to camphor, the rate of exchange for the exo-proton is considerably faster than for the endo-proton. This stereoselectivity is a hallmark of the norbornane system. mcmaster.ca The rates of NaOD-catalyzed protium-deuterium exchange for a series of bicyclo[2.2.1]heptanones, including diones, have been measured in 60% dioxane-D₂O at 25°C. mcmaster.ca The kinetic data suggest that an enol is the intermediate in the enolization reaction and that the transition state occurs early along the reaction coordinate. mcmaster.ca In the specific case of camphor, deuterium (B1214612) exchange studies have been instrumental in understanding its stereochemistry. researchgate.net

The table below presents representative rate data for base-catalyzed deuterium exchange in related bicyclo[2.2.1]heptanones, illustrating the kinetic differences between exo and endo positions.

CompoundExchanged PositionRate Constant k (s⁻¹)Relative Rate
Norbornan-2-one3-exo1.10 x 10⁻²1570
3-endo7.00 x 10⁻⁶1
Camphor3-exo1.60 x 10⁻¹23
3-endo6.90 x 10⁻³1
Norbornane-2,5-dione3-exo1.10 x 10⁻¹1
6-exo1.10 x 10⁻¹1
3-endo1.40 x 10⁻⁴0.0013
6-endo1.40 x 10⁻⁴0.0013
Data adapted from studies on base-catalyzed exchange in bicyclo[2.2.1]heptanones. mcmaster.ca

The stereochemistry of hydroxylation reactions catalyzed by enzymes like cytochrome P450cam has also been probed using deuterium-labeled camphor analogues. nih.gov These studies show a significant intramolecular isotope effect, suggesting the formation of an intermediate substrate-carbon radical where hydrogen abstraction can occur from either the exo or endo position, but the subsequent oxygen addition is highly stereospecific. nih.gov

Reaction Rate Dependencies and Transition State Analysis

Understanding reaction rate dependencies and analyzing transition states are crucial for elucidating reaction mechanisms. For this compound, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have been employed to investigate its excited state properties, which are fundamental to its role as a photoinitiator. researchgate.netubbcluj.ro

These studies analyze the electronic transitions of the molecule. The lowest energy absorption band of camphorquinone, which is responsible for its photoactivity, is an n→π* transition. ubbcluj.ro Calculations have been used to assign the UV-Vis electronic transitions and analyze the geometries of the ground and excited states. researchgate.netacs.org The transition to the first excited state (S1) is characterized as a 97% HOMO-LUMO transition. ubbcluj.ro Analysis of the transition state for photochemical reactions involves understanding the nature of these excited states. researchgate.net

The transition states for ground-state reactions, such as the water-catalyzed tautomerization of related imine derivatives of camphor, have been investigated using DFT calculations to determine activation barriers. beilstein-journals.org For base-catalyzed exchange reactions in related bicyclic ketones, kinetic analysis indicates that the rate constants represent the true reactivity of the specific hydrogen being exchanged and that the transition state for enolization is relatively early. mcmaster.ca The observed rate enhancement by a second carbonyl group is largely attributable to an inductive effect. mcmaster.ca

Advanced Spectroscopic and Structural Elucidation of 1s Bornane 2,5 Dione

Crystallographic Analysis

Crystallography offers an unparalleled view into the atomic arrangement of crystalline solids, providing precise data on molecular conformation, configuration, and intermolecular interactions.

Single-crystal X-ray diffraction (SXRD) stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on the relative and absolute configuration of stereogenic centers, as well as detailed conformational data such as bond lengths, bond angles, and torsion angles. researchgate.netiucr.org

The rigid bicyclo[2.2.1]heptane system of (1S)-bornane-2,5-dione significantly restricts its conformational freedom. The six-membered ring is forced into a boat conformation. The analysis would precisely define the puckering of the rings and the orientation of the two ketone groups. It is expected that the α-diketone chromophore would maintain a near-planar geometry, though slight deviations can occur due to packing forces within the crystal lattice. acs.org

Table 1: Representative Crystallographic Data Parameters obtained from SXRD This table illustrates the typical parameters determined in a single-crystal X-ray diffraction experiment. The values are hypothetical for this compound, based on data from related structures. beilstein-journals.org

ParameterDescriptionExample Value/Type
Chemical Formula The elemental composition of the molecule.C₁₀H₁₄O₂
Formula Weight The mass of one mole of the compound.166.22 g/mol
Crystal System The symmetry system of the crystal lattice (e.g., Orthorhombic, Monoclinic).Orthorhombic
Space Group The specific symmetry group of the crystal.P2₁2₁2₁
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.a, b, c (Å); α, β, γ (°)
Volume (V) The volume of the unit cell.ų
Z The number of molecules per unit cell.4
Calculated Density The theoretical density of the crystal.g/cm³
Flack Parameter A value used to determine the absolute configuration of a chiral structure.~0 for the correct enantiomer

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. mdpi.comresearchgate.net In the absence of strong hydrogen bond donors, the crystal packing of bornane diketones like this compound is governed by weaker, yet significant, supramolecular interactions. mdpi.comresearchgate.net These include van der Waals forces and dipole-dipole interactions arising from the polar carbonyl groups.

High-Resolution Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.

A full assignment of the NMR spectra of this compound requires a suite of experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their local environment, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. The presence of two ketone groups significantly influences the chemical shifts of nearby nuclei, causing them to appear at a lower field (higher ppm).

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of proton networks within the molecule. huji.ac.ilmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the straightforward assignment of protonated carbons. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two to four bonds. This is particularly crucial for identifying quaternary carbons (like C-1 and C-7) and for piecing together the full carbon skeleton by connecting different spin systems. huji.ac.il

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. It provides critical information about the stereochemistry and conformation of the molecule, confirming the endo and exo positions of protons on the bicyclic frame. huji.ac.il

Based on data from related camphor (B46023) derivatives, a predicted assignment for this compound is presented below. huji.ac.ilnumberanalytics.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Chemical shifts (δ) are reported in ppm and are hypothetical, based on analogous compounds. Numbering follows the standard bornane convention.

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm)MultiplicityKey HMBC Correlations (from H)Key NOESY Correlations (from H)
1 ~58.0--C2, C6, C7, C8, C9, C10-
2 ~215.0----
3 ~45.0~2.5 (exo), ~2.1 (endo)d, dC1, C2, C4, C5, C7H-4, H-10 (from H-3exo)
4 ~48.0~2.2tC3, C5, C7H-3, H-5
5 ~213.0----
6 ~30.0~2.0 (exo), ~1.8 (endo)d, dC1, C2, C5, C7, C10H-10 (from H-6exo)
7 ~50.0--C1, C2, C6, C8, C9-
8 ~20.0~1.1sC1, C7, C9H-9, H-4
9 ~19.0~1.0sC1, C7, C8H-8, H-6
10 ~10.0~0.9sC1, C2, C6H-3, H-6

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. researchgate.netresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the lineshapes of the signals. At high temperatures, a fast exchange process will show averaged signals. As the temperature is lowered, the exchange rate slows, causing the signals to broaden, and eventually, at a low enough temperature (the coalescence point), they resolve into separate signals for each conformer. mpg.de

While the bicyclo[2.2.1]heptane core of this compound is rigid, some dynamic processes could potentially be studied. For instance, if there were any slow-to-intermediate rate rotations of substituent groups or subtle ring-puckering equilibria, DNMR could provide quantitative data on the energy barriers and thermodynamics of these processes. pnas.orgacs.org However, for such a constrained system, significant conformational exchange is not typically expected under standard conditions.

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, making it a complementary technique to X-ray diffraction, especially for disordered or non-crystalline materials. For crystalline compounds like this compound, ssNMR can reveal details that are averaged out in solution-state NMR.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. One key advantage of ssNMR is its ability to detect polymorphism, where a single compound crystallizes in multiple forms with different packing arrangements. These different polymorphs would yield distinct ssNMR spectra. Furthermore, ssNMR can provide information about the symmetry of the molecule within the crystal lattice. If a molecule sits (B43327) on a crystallographic symmetry element, fewer signals will be observed than for a molecule in a general position. Studies on other terpenes have successfully used ssNMR to characterize distinct molecules within the same crystal unit and to understand how steric factors influence chemical shifts in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The most prominent features in the vibrational spectra of this compound are associated with its diketone functionality. The carbonyl (C=O) stretching vibrations are particularly informative. In general, ketones exhibit strong C=O stretching bands in the IR spectrum between 1710 and 1740 cm⁻¹. msu.edu For β-diketones, these vibrations can appear in the range of 1500–1680 cm⁻¹. mdpi.com The exact frequency is sensitive to the molecular environment, including factors like ring strain. msu.edunih.gov The incorporation of a carbonyl group into a five-membered ring, as in the bornane framework, typically raises the stretching frequency. msu.edu

The presence of two carbonyl groups in this compound can lead to symmetric and asymmetric stretching modes. These coupled vibrations can result in two distinct C=O stretching bands in the vibrational spectra. The splitting of the C=O stretching band can sometimes be attributed to Fermi resonance, where an overtone or combination band has a similar energy to the fundamental C=O stretch. researchgate.net

A detailed analysis of the vibrational spectra allows for the assignment of other characteristic modes. For instance, the C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups, as well as the complex skeletal vibrations of the bicyclic ring system, contribute to the unique spectral fingerprint of the molecule.

Table 1: General Characteristic Vibrational Frequencies for Diketones

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Carbonyl (C=O) Stretch1740 - 1680Strong
C-H Stretch (Aliphatic)3000 - 2850Medium to Strong
C-H Bend (Methylene/Methyl)1470 - 1350Medium
C-C Stretch (Ring)1200 - 800Medium to Weak

Note: The exact frequencies for this compound may vary based on its specific molecular environment and the spectroscopic method used.

While the bornane framework is rigid, subtle conformational variations can still influence the vibrational spectra. The relative orientation of the two carbonyl groups and the puckering of the five-membered rings can affect the coupling between vibrational modes. These subtle shifts in peak positions and changes in band shapes can serve as conformational markers. researchgate.net For flexible molecules, the ratios of different conformers can be determined by comparing IR and NMR data. researchgate.net However, due to the constrained nature of the bicyclo[2.2.1]heptane system, significant conformational isomerism is not expected for this compound. The observed vibrational spectra are therefore representative of its predominant, rigid conformation.

Chiroptical Spectroscopy for Chirality Assessment

Chiroptical spectroscopic techniques are essential for characterizing the stereochemistry of chiral molecules like this compound. These methods rely on the differential interaction of the molecule with left and right circularly polarized light. mdpi.commgcub.ac.in

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. mgcub.ac.in For chiral ketones, the n → π* electronic transition of the carbonyl chromophore, though formally forbidden, often gives rise to a distinct CD signal. frontiersin.org The sign and magnitude of the CD Cotton effect provide crucial information about the absolute configuration of the molecule. The rigid bicyclic structure of bornane derivatives makes them excellent subjects for chiroptical studies, as their conformational rigidity leads to well-defined stereochemical relationships. It is important to note that the CD spectrum can be sensitive to the physical state of the sample; for instance, bornane-2,3-dione shows a negative Cotton effect in solution but a positive one in the crystalline phase. rsc.org

Optical Rotatory Dispersion (ORD) measures the variation of the angle of optical rotation with the wavelength of light. mgcub.ac.inwikipedia.orgnipne.ro ORD and CD are closely related phenomena, and one can be calculated from the other through the Kronig-Kramers transforms. wikipedia.org The ORD curve of a chiral molecule will show anomalous behavior, known as a Cotton effect, in the region of a CD band. nih.gov

Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. mdpi.comnih.gov CPL provides information about the chiral characteristics of the molecule in its excited state, complementing the ground-state information obtained from CD. mdpi.com Camphor and its derivatives have been extensively studied using chiroptical methods, including CPL, particularly focusing on their n → π* carbonyl transitions. frontiersin.orgresearchgate.net The CPL spectra of camphor derivatives can be complex, sometimes exhibiting a bisignate (two-signed) nature, which can be influenced by factors such as solvation and molecular flexibility. frontiersin.org While the measurement of CPL has historically been limited to specialized laboratories, advancements in instrumentation are making it more accessible. mdpi.com The dissymmetry factor, glum, is a key parameter in CPL, quantifying the degree of circular polarization in the emitted light. mdpi.com

Vibrational Circular Dichroism (VCD) extends the principles of circular dichroism into the infrared region of the spectrum. researchgate.netbruker.com It measures the differential absorption of left and right circularly polarized infrared radiation by the vibrational transitions of a chiral molecule. bruker.comarxiv.org VCD provides a wealth of stereochemical information, as every vibrational mode in a chiral molecule can potentially be VCD active. bruker.com

The combination of experimental VCD spectra with quantum chemical calculations, often using Density Functional Theory (DFT), has become a powerful and reliable method for determining the absolute configuration of chiral molecules, including complex natural products. researchgate.netnih.gov For camphor derivatives like camphorquinone (B77051), DFT calculations have been shown to reproduce the observed IR and VCD spectra well, allowing for a detailed elucidation of their chirality. nih.gov VCD is particularly advantageous for molecules that lack a strong UV-Vis chromophore, which is necessary for ECD analysis. researchgate.net

Table 2: Comparison of Chiroptical Techniques

TechniquePhenomenon MeasuredSpectral RegionInformation Provided
ORD Wavelength dependence of optical rotationUV-VisGround-state stereochemistry, Cotton effects
CD Differential absorption of circularly polarized lightUV-VisGround-state stereochemistry, absolute configuration
CPL Differential emission of circularly polarized lightUV-Vis/FluorescenceExcited-state stereochemistry and dynamics
VCD Differential absorption of circularly polarized lightInfraredDetailed ground-state stereochemistry, absolute configuration

High-Resolution Mass Spectrometry and Fragmentation Analysis of this compound

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of organic compounds. In the case of this compound, HRMS provides not only the precise molecular weight, confirming its elemental composition, but also valuable insights into its structural connectivity through detailed analysis of its fragmentation patterns.

Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry is utilized to ascertain the exact mass of a molecule with a high degree of accuracy. This precision allows for the determination of the elemental formula of a compound, a critical step in its identification. For this compound, the molecular formula is C10H14O2. chemspider.comebi.ac.ukchemsrc.com The monoisotopic mass, which is the mass of the ion with the most abundant isotopes of each element, can be calculated and then compared to the experimentally determined value from the mass spectrometer.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry for the analysis of volatile compounds like this compound. cambridge.org In this method, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+), which is a radical cation. tutorchase.com The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound.

The experimentally determined monoisotopic mass of this compound is consistently reported to be in close agreement with its calculated theoretical mass, confirming its elemental composition. ebi.ac.uk

Table 1: Molecular Weight Data for this compound

ParameterValueSource
Molecular FormulaC10H14O2 chemspider.comebi.ac.ukchemsrc.com
Average Mass166.21696 Da ebi.ac.uk
Monoisotopic Mass166.09938 Da ebi.ac.uk
Calculated Molecular Weight166.22 g/mol nih.gov

Fragmentation Pattern Analysis for Structural Connectivity

Beyond determining the molecular weight, mass spectrometry provides a molecular fingerprint in the form of a fragmentation pattern. tutorchase.com When the high-energy molecular ion is formed, it is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure, as the fragmentation tends to occur at weaker bonds or lead to the formation of stable ions. tutorchase.com

The analysis of the fragmentation pattern of this compound reveals several key fragments that help to confirm its bicyclic structure containing two ketone groups. While a detailed fragmentation mechanism is complex, the observed fragment ions in the mass spectrum correspond to the loss of specific neutral molecules from the parent ion.

In the mass spectrum of bornane-2,5-dione, the molecular ion peak is observed at an m/z of 166. nih.gov Other significant peaks in the spectrum correspond to various fragmentation pathways. The study of these fragmentation patterns is crucial for distinguishing between isomers, as different structural arrangements will lead to different fragmentation pathways and, consequently, different mass spectra.

Table 2: Observed Fragments in the Mass Spectrum of Bornane-2,5-dione

m/zPossible Fragment Interpretation
166Molecular Ion (M+)
138Loss of CO
123Loss of CO and a methyl group
95Further fragmentation
69Further fragmentation
41Further fragmentation

This table is a representation of common fragments observed for diones and bicyclic ketones and may not be exhaustive for this compound.

The structural elucidation of this compound is thus significantly strengthened by the data obtained from high-resolution mass spectrometry, which confirms its elemental composition and provides evidence for its specific structural connectivity through fragmentation analysis.

Theoretical and Computational Chemistry Studies on 1s Bornane 2,5 Dione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide profound insights into the electronic structure and properties of molecules. For (1S)-bornane-2,5-dione, these methods are instrumental in understanding its geometry, stability, and reactivity.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the optimized geometry and electronic characteristics of molecules. arxiv.orgkoreascience.kr DFT methods, particularly those employing hybrid functionals like B3LYP, are frequently used to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For complex molecules, geometry optimization is an essential step to find the minimum energy structure on the potential energy surface. arxiv.org The choice of basis set, such as the 6-311G++(d,p) or def2-TZVP, is crucial for obtaining reliable results. researchgate.netgoogle.com

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory. arxiv.org Methods like Møller-Plesset perturbation theory (MP2) can provide more accurate descriptions of electron correlation, which is important for understanding non-covalent interactions within the molecule. frontiersin.org However, these methods are computationally more demanding. The optimized geometry from these calculations serves as the foundation for further analysis of the molecule's electronic properties, including its dipole moment and polarizability.

Table 1: Representative Theoretical Methods for Molecular Analysis

Method Description Common Application
DFT (B3LYP) A hybrid density functional theory method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Geometry optimization, electronic structure calculations. researchgate.netresearchgate.net
Ab Initio (MP2) Møller-Plesset perturbation theory of the second order, an ab initio method that includes electron correlation. High-accuracy energy and structure calculations. frontiersin.org

| Basis Sets | Mathematical functions used to represent the electronic wave function. | Used in conjunction with DFT and ab initio methods to define the accuracy of the calculation. researchgate.netgoogle.com |

This table is for illustrative purposes and does not represent specific calculated data for this compound without explicit literature findings.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the molecule's electron density surface, where different colors represent different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack. malayajournal.org

For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the two carbonyl groups, highlighting them as primary sites for electrophilic interaction. The carbon atoms of the carbonyl groups would, in turn, exhibit a degree of positive potential, making them susceptible to nucleophilic attack. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive.

In the case of this compound, the HOMO is expected to be localized primarily on the oxygen lone pairs of the carbonyl groups. The LUMO would likely be a π* antibonding orbital associated with the C=O bonds. researchgate.net Analysis of the FMOs can predict the regioselectivity and stereoselectivity of reactions involving this diketone. The distribution and energy of these orbitals are key to understanding its behavior in various chemical transformations. d-nb.info

Table 2: Frontier Molecular Orbital (FMO) Properties

Orbital Role in Reactions Expected Localization in this compound
HOMO Electron donor Oxygen lone pairs of the carbonyl groups
LUMO Electron acceptor π* antibonding orbitals of the C=O bonds

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | A smaller gap implies higher reactivity |

This table outlines the general principles of FMO theory as applied to a dicarbonyl compound and is for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The rigid bicyclic structure of bornane derivatives limits their conformational flexibility. However, computational methods can still be employed to explore the subtle conformational possibilities and the dynamic behavior of the molecule.

Even for relatively rigid molecules like this compound, minor conformational changes, such as puckering of the rings or rotation of methyl groups, can occur. Computational methods, including systematic search algorithms and potential energy surface scans, can be used to identify the most stable conformations and the energy barriers that separate them. nih.govethz.ch While the bornane framework itself is not prone to large-scale conformational changes, understanding the energy landscape associated with minor structural variations is important. For instance, the relative orientation of the two carbonyl groups and any resulting strain can be quantified. The energy differences between conformers are often small, suggesting that multiple conformations might be accessible at room temperature. ethz.ch

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment. nih.gov By simulating the motion of atoms over time, MD can reveal how the molecule vibrates and undergoes small conformational fluctuations. rsc.org For this compound, MD simulations could be used to explore its dynamic behavior in different solvents, which can influence its reactivity and spectroscopic properties. These simulations can complement the static picture provided by geometry optimizations and offer a more complete understanding of the molecule's behavior in a realistic setting.

Applications of this compound as a Chiral Building Block in Advanced Organic Synthesis

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific information to generate a detailed article on the applications of this compound according to the provided outline. While the parent compound, camphor (B46023), and its derivatives are widely utilized as chiral building blocks in organic synthesis, specific examples and detailed research findings concerning the use of this compound in the requested contexts could not be located.

The outlined topics include:

Applications of 1s Bornane 2,5 Dione As a Chiral Building Block in Advanced Organic Synthesis

Probing Stereochemical Mechanisms.

Extensive searches did not yield specific documented instances of (1S)-bornane-2,5-dione being used for these precise applications. The common starting materials for widely-used camphor-derived chiral auxiliaries, such as Oppolzer's camphorsultam, are typically (1S)-(+)-10-camphorsulfonic acid or related derivatives, not this compound. Similarly, literature on asymmetric catalysis using camphor-based ligands does not specify the 2,5-dione derivative as a precursor.

Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions by not introducing information outside the explicit scope, this article cannot be generated.

Utilization in Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful technique used to trace the pathways of atoms and functional groups in chemical reactions, thereby providing crucial insights into reaction mechanisms. The incorporation of deuterium atoms into a molecule can lead to kinetic isotope effects, which are changes in the reaction rate that can help to identify the rate-determining step of a reaction.

While the rigid, chiral framework of this compound makes it an attractive starting material for the synthesis of stereochemically complex molecules, a thorough review of the scientific literature did not yield specific examples of its direct utilization in deuterium labeling studies for mechanistic elucidation. The hydrogens at the C3 and C6 positions of the bornane skeleton are diastereotopic and could, in principle, be selectively replaced with deuterium. Such deuterated derivatives of this compound could then be used as chiral probes in mechanistic studies of reactions where the bornane unit is transferred or modified.

Hypothetical Application in Mechanistic Studies:

A hypothetical study could involve the stereoselective reduction of the carbonyl groups of a deuterated this compound derivative. By analyzing the stereochemical outcome and the position of the deuterium atoms in the resulting borneol derivatives, one could gain insights into the facial selectivity of the reducing agent and the mechanism of hydride transfer.

Potential Deuteration Position Potential Mechanistic Insight
C3-endoSteric hindrance effects on reagent approach
C3-exoElectronic effects on carbonyl reactivity
C6-endo/exoLong-range stereoelectronic effects

This table represents a hypothetical application and is not based on published research findings.

Stereochemical Assignment of Complex Molecular Structures

The rigid bornane skeleton of this compound provides a well-defined conformational preference, which can influence the chiroptical properties of a larger molecule into which it is incorporated. The characteristic Cotton effects observed in the CD spectra of bornane derivatives can, in principle, be used to deduce the stereochemistry of adjacent stereocenters.

However, a comprehensive search of the scientific literature did not reveal any specific instances where this compound has been explicitly used as a chiral auxiliary for the stereochemical assignment of other complex molecules. While the chiroptical properties of various bornane derivatives have been studied, the direct application of the this compound unit for this purpose is not documented in the available literature.

Hypothetical Application in Stereochemical Assignment:

One could envision a scenario where this compound is reacted with a chiral molecule of unknown stereochemistry to form a diastereomeric adduct. The analysis of the NMR spectra of the resulting diastereomers, particularly the chemical shift differences (Δδ values), could potentially allow for the determination of the absolute configuration of the unknown stereocenter, by analogy to established methods like the Mosher's ester analysis.

Spectroscopic Technique Potential Information Gained
Circular Dichroism (CD)Correlation of Cotton effects to absolute configuration
NMR Spectroscopy (with derivatization)Determination of absolute configuration via diastereomer analysis
Vibrational Circular Dichroism (VCD)Comparison of experimental and calculated spectra for absolute configuration assignment

This table represents a hypothetical application and is not based on published research findings.

Future Directions in 1s Bornane 2,5 Dione Research

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of camphor (B46023) derivatives, including (1S)-bornane-2,5-dione, has traditionally relied on methods that are often not aligned with the principles of green chemistry. Future research will increasingly focus on developing synthetic pathways that are not only efficient but also environmentally benign.

One promising avenue is the adoption of greener oxidizing agents. For instance, the oxidation of borneol to camphor has been successfully demonstrated using Oxone (potassium peroxymonosulfate) with a catalytic amount of sodium chloride. gctlc.orgacs.orgacs.org This method offers a significant improvement over traditional chromium-based reagents or bleach, as it operates at room temperature, uses environmentally friendly solvents like water and ethyl acetate (B1210297), and produces minimal hazardous waste. gctlc.orgacs.orged.govsci-hub.box Building on this, future work could explore the direct, selective oxidation of camphor at the C5 position using similar catalytic systems to access this compound, thereby avoiding harsher conditions or multi-step sequences.

Further research will likely target the development of biocatalytic and photocatalytic routes. The use of engineered enzymes or whole-cell systems could provide highly selective and sustainable methods for the hydroxylation and subsequent oxidation of the camphor skeleton under mild, aqueous conditions. Similarly, visible-light photocatalysis, which harnesses light energy to drive chemical reactions, offers a powerful tool for developing novel, energy-efficient synthetic transformations leading to bornane diketones. chiralpedia.com

Table 1: Comparison of Oxidation Methods for Camphor Synthesis

Oxidizing Agent Reaction Conditions Advantages Sustainability Profile
Chromium Reagents (e.g., CrO₃) Harsh acids, organic solvents High yielding Toxic, hazardous waste
Bleach (NaOCl) Acetic acid, organic solvents Inexpensive Variable reagent purity, chlorinated waste
Oxone/NaCl (catalytic) Room temp, water/ethyl acetate Safe, high conversion, minimal waste High (Green Chemistry Principles)
Biocatalysts (Future) Aqueous buffer, ambient temp High selectivity, biodegradable Potentially Very High

Discovery of Unprecedented Chemical Transformations

The strained bicyclic structure and the presence of two ketone functionalities in this compound suggest a rich and largely unexplored reaction chemistry. Future research is expected to uncover novel chemical transformations that leverage these unique structural features.

Photochemistry represents a particularly promising area. Camphor derivatives are known to undergo various photochemical reactions. acs.orgrsc.org For example, benzylidene camphor derivatives undergo photoinduced cis-trans isomerization, a process that is reversible and proceeds with high light stability. nih.gov Research into the photochemistry of this compound could lead to the discovery of novel intramolecular rearrangements or cycloadditions. Inspired by the asymmetric [2+2] photoaddition reactions induced by other camphor derivatives, researchers could explore using the bornane-2,5-dione scaffold to control the stereochemistry of complex cyclobutane formations. nih.govprinceton.edu

Furthermore, the diketone motif is a versatile platform for domino and multicomponent reactions. nih.gov By analogy with compounds like indane-1,3-dione, future studies could develop novel reaction cascades starting from this compound to rapidly construct complex, polycyclic architectures with high stereocontrol. nih.gov The strategic placement of two carbonyl groups allows for sequential or orthogonal reactivity, opening doors to transformations not possible with camphor itself.

Advanced Spectroscopic Techniques for Elucidating Dynamic Behavior

Understanding the conformational dynamics and intermolecular interactions of this compound is crucial for its application in areas like asymmetric catalysis. While standard NMR and mass spectrometry are routine, advanced spectroscopic techniques will be pivotal in providing deeper insights.

Dynamic NMR (D-NMR) spectroscopy is a powerful tool for studying reversible molecular processes, such as conformational changes or ligand exchange, that occur on the NMR timescale. libretexts.orgrsc.org Future D-NMR studies on this compound and its derivatives, particularly metal complexes, could elucidate fluxional processes and provide quantitative kinetic and thermodynamic data about these dynamic equilibria. This is especially relevant when designing ligands for catalysis, where the dynamic behavior can directly influence stereoselectivity.

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, will also be essential. Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) can provide detailed information about the absolute configuration and solution-state conformation of the bornane diketone scaffold and its derivatives. chiralpedia.com These experimental data, when combined with quantum chemical calculations, will offer a robust framework for understanding the structure-property relationships that govern its chemical behavior. Advanced techniques like diffusion-ordered NMR spectroscopy (DOSY) could also be employed to study host-guest complexation and self-assembly phenomena. researchgate.net

Integration of Machine Learning and AI in Synthetic Design and Reaction Prediction

One of the most significant challenges in working with chiral molecules is predicting the stereochemical outcome of a reaction. Machine learning models are now being developed that can quantitatively predict the enantioselectivity or diastereoselectivity of chemical transformations with remarkable accuracy. semanticscholar.orgbohrium.comresearchgate.netarxiv.org Future research will involve training these models on datasets that include reactions with camphor-based substrates and auxiliaries, enabling the in silico screening of reaction conditions and catalysts to identify those most likely to afford high stereoselectivity for transformations involving this compound. nih.gov

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML Application Specific Goal Expected Outcome
Stereoselectivity Prediction Predict the enantiomeric or diastereomeric excess of a reaction. Rapid optimization of reaction conditions, reducing trial-and-error experimentation. semanticscholar.orgarxiv.org
Retrosynthesis Planning Propose novel and efficient synthetic routes to the target molecule. Discovery of more sustainable and cost-effective synthetic pathways. engineering.org.cn
Reaction Outcome Prediction Identify potential products and side-products for novel reactions. Guidance for exploring new chemical transformations and avoiding undesirable outcomes. chemcopilot.com

Development of Next-Generation Chiral Auxiliaries and Ligands Based on Bornane Diketone Architectures

The rigid bicyclic structure of camphor has made it a cornerstone in the design of chiral auxiliaries and ligands for asymmetric synthesis. iupac.org Famous examples include Oppolzer's camphorsultams, which provide excellent stereocontrol in a wide range of reactions. iupac.org The introduction of a second ketone at the C5 position in the this compound scaffold offers exciting new possibilities for creating the next generation of these critical synthetic tools. wikipedia.orgcognitivemarketresearch.com

The future in this area lies in designing and synthesizing novel chiral auxiliaries derived from this compound. The presence of two carbonyl groups allows for differential functionalization, leading to auxiliaries with unique steric and electronic properties. These new auxiliaries could offer improved stereoselectivity, broader substrate scope, or easier cleavage compared to existing camphor-based systems. researchgate.netacs.org

Similarly, the bornane diketone framework is an ideal starting point for developing novel chiral ligands for asymmetric catalysis. nih.gov By converting the ketone functionalities into coordinating groups (e.g., amines, phosphines, oxazolines), researchers can create new bidentate or tridentate ligands. wisconsin.educmu.edu The fixed, well-defined geometry of the bornane backbone would rigidly hold these coordinating atoms in a specific spatial arrangement, which is key to inducing high enantioselectivity in metal-catalyzed reactions. nih.gov The development of such ligands, perhaps guided by computational modeling and AI, could lead to breakthroughs in areas like asymmetric hydrogenation, C-H activation, and cross-coupling reactions. nih.gov

Q & A

Q. What spectroscopic methods are optimal for confirming the stereochemical configuration of (1S)-bornane-2,5-dione?

  • Methodological Answer : To validate the stereochemistry, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOE (Nuclear Overhauser Effect) experiments, should be employed to analyze spatial proton-proton interactions. X-ray crystallography is definitive for resolving absolute configuration. Ensure purity via high-resolution mass spectrometry (HRMS) and chromatographic techniques (e.g., HPLC). Experimental protocols must detail sample preparation, solvent selection, and referencing against known standards . Documentation should align with journal guidelines, such as those in the Beilstein Journal of Organic Chemistry, which emphasize reproducibility and inclusion of raw spectral data in supplementary materials .

Q. What synthetic routes are reported for this compound, and how can their efficiency be evaluated?

  • Methodological Answer : Review primary literature for reported syntheses, such as oxidation of borneol derivatives or enzymatic modifications of bicyclic precursors. Evaluate efficiency by comparing reaction yields, enantiomeric excess (via chiral chromatography), and scalability. Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. Ensure rigorous characterization (e.g., melting point, IR spectroscopy) and cross-reference data with databases like NIST Chemistry WebBook for validation .

Q. How should researchers design experiments to assess the solubility and stability of this compound under varying conditions?

  • Methodological Answer : Conduct solubility tests in solvents of varying polarity (water, ethanol, hexane) using gravimetric or UV-Vis methods. For stability, perform accelerated degradation studies under thermal (40–80°C), oxidative (H2_2O2_2), and photolytic (UV exposure) conditions. Monitor degradation products via GC-MS or LC-MS. Adhere to standardized protocols for data collection, as outlined in institutional guidelines for experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting point, enthalpy) for this compound across databases?

  • Methodological Answer : Cross-validate data using authoritative sources like NIST Standard Reference Data and peer-reviewed literature. Perform differential scanning calorimetry (DSC) to measure melting points and enthalpies experimentally. Analyze discrepancies by assessing sample purity (e.g., via elemental analysis) and calibration standards used in prior studies. Statistical tools like Bland-Altman plots can quantify systematic biases between datasets .

Q. What experimental approaches are used to study the enzymatic oxidation of this compound in different organisms?

  • Methodological Answer : Use enzyme assays (e.g., NADH depletion kinetics) to monitor oxidation by cytochrome P450 enzymes or dehydrogenases. Compare activity across species via recombinant protein expression systems. Employ metabolomics (LC-MS/MS) to identify intermediates like (+)-5-oxo-1,2-campholide. Reference pathway databases (e.g., TrypanoCyc) for cross-species enzyme homology and reaction mechanisms .

Q. What computational modeling techniques are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and regioselectivity in oxidation or cycloaddition reactions. Molecular dynamics simulations assess solvent effects and conformational stability. Validate models against experimental kinetic data and crystallographic structures. Use cheminformatics tools (e.g., PubChem) to cross-reference computed properties with empirical data .

Methodological Considerations for Data Collection and Analysis

Q. How should researchers address incomplete or outdated literature on this compound’s environmental fate?

  • Methodological Answer : Conduct systematic reviews using databases like SciFinder and Reaxys, prioritizing peer-reviewed studies over preprint repositories. Perform ecotoxicology assays (e.g., OECD guidelines for biodegradation) to fill data gaps. Collaborate with institutions with advanced analytical infrastructure to generate high-quality datasets .

Q. What strategies ensure reproducibility in kinetic studies of this compound’s reactions?

  • Methodological Answer : Standardize reaction conditions (pH, ionic strength) and use internal standards (e.g., deuterated analogs) for quantification. Document instrument calibration (e.g., NMR shimming, HPLC column batches) in supplementary materials. Share raw data and analysis scripts via open-access platforms to enable third-party validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.